

# Comparative Safety Profiles of Ertugliflozin, Canagliflozin, and Empagliflozin: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ertugliflozin pidolate*

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This guide provides a detailed comparison of the safety profiles of three prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: Ertugliflozin, Canagliflozin, and Empagliflozin. The information is compiled from their respective landmark cardiovascular outcomes trials (CVOTs) and is intended for researchers, scientists, and drug development professionals.

## Key Safety and Efficacy Data from Cardiovascular Outcome Trials

The safety and efficacy of these SGLT2 inhibitors have been extensively evaluated in large-scale, randomized, placebo-controlled trials. The following table summarizes key adverse events and cardiovascular outcomes from the VERTIS CV trial (Ertugliflozin), the CANVAS Program (Canagliflozin), and the EMPA-REG OUTCOME trial (Empagliflozin).

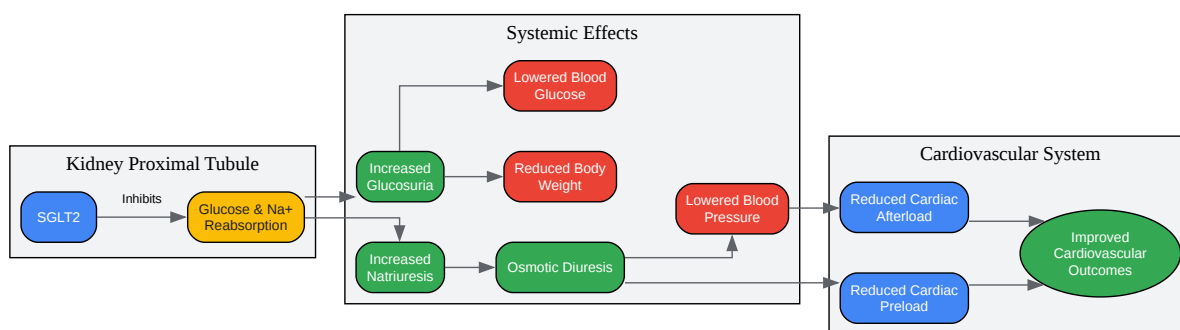
Outcome	Ertugliflozin (VERTIS CV)	Canagliflozin (CANVAS Program)	Empagliflozin (EMPA-REG OUTCOME)	Placebo (Trial- Specific)
Major Adverse Cardiovascular Events (MACE)	11.9% (HR 0.97) [1][2]	26.9 per 1000 patient-years (HR 0.86)	10.5% (HR 0.86) [3]	11.9% (VERTIS CV)[1][2], 31.5 per 1000 patient- years (CANVAS) [4], 12.1% (EMPA-REG OUTCOME)[3]
Cardiovascular Death	1.8%	Part of MACE	3.7%	1.9% (VERTIS CV)[5], Part of MACE (CANVAS), 5.9% (EMPA-REG OUTCOME)[6]
Hospitalization for Heart Failure	2.5% (HR 0.70) [5]	5.5 per 1000 patient-years (HR 0.67)[4]	2.7% (HR 0.65) [6]	3.6% (VERTIS CV)[5], 8.7 per 1000 patient- years (CANVAS) [4], 4.1% (EMPA- REG OUTCOME)[6]
All-Cause Mortality	Not Reported	Part of MACE	5.7% (HR 0.68) [6]	Part of MACE (CANVAS), 8.3% (EMPA-REG OUTCOME)[6]
Lower-Limb Amputation	2.0% (5mg), 2.1% (15mg)[1]	6.3 per 1000 patient-years (HR ~2.0)[7]	No significant increase reported	1.6% (VERTIS CV)[1], 3.4 per 1000 patient- years (CANVAS) [7]
Diabetic Ketoacidosis	Increased rates reported[8]	Rare, not statistically	No significant increase	-

(DKA)		significant vs placebo[9]	reported	
Genital Mycotic Infections	Significantly increased	Significantly increased[7]	Significantly increased[10]	-
Urinary Tract Infections	12.1%[5]	No significant increase vs placebo[7]	Similar rates to placebo[6]	10.2% (VERTIS CV)[5]

Note: MACE is typically a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. Hazard Ratios (HR) are against placebo. Data is presented as reported in the primary publications of the respective trials and may not be directly comparable due to differences in trial design and patient populations.

## Signaling Pathways and Mechanisms of Action

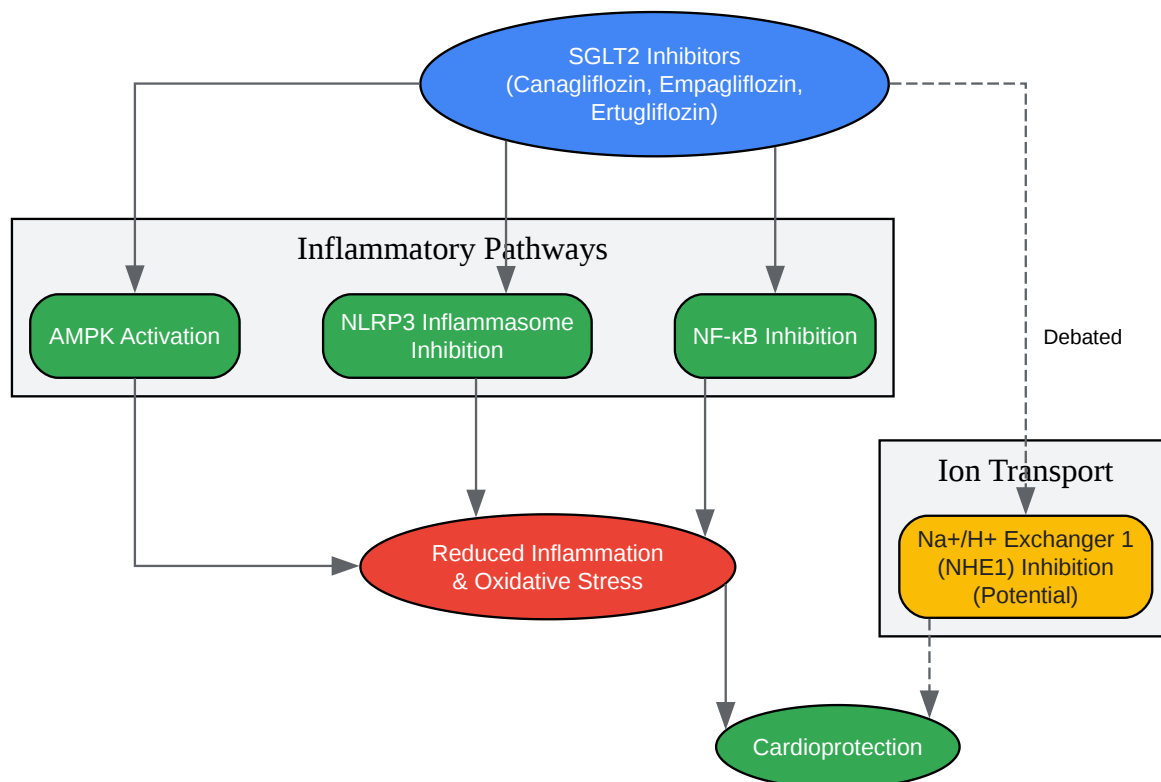
The primary mechanism of action for SGLT2 inhibitors is the inhibition of glucose reabsorption in the proximal tubules of the kidneys. However, their cardiovascular benefits are thought to extend beyond glycemic control, involving a variety of on-target and potential off-target effects.



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**Caption:** On-target effects of SGLT2 inhibitors leading to cardiovascular benefits.

Beyond the primary mechanism, research suggests that off-target effects may contribute to the observed cardiovascular benefits and differential safety profiles. These include modulation of inflammatory pathways and ion exchange channels.



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**Caption:** Potential off-target effects of SGLT2 inhibitors contributing to cardioprotection.

## Experimental Protocols of Key Clinical Trials

The methodologies of the pivotal CVOTs for these three SGLT2 inhibitors share common features but also have distinct differences that are important for the interpretation of their results.

### VERTIS CV (Ertugliflozin)

- Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[\[11\]](#)[\[12\]](#)
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[\[11\]](#)
- Patient Population: 8,246 patients with type 2 diabetes and a history of atherosclerotic cardiovascular disease.[\[12\]](#)
- Inclusion Criteria: Age  $\geq 40$  years, HbA1c between 7.0% and 10.5%, and established coronary, cerebrovascular, or peripheral artery disease.[\[12\]](#)
- Exclusion Criteria: Recent major cardiovascular event, severe heart failure (NYHA class IV), or an estimated glomerular filtration rate (eGFR)  $< 30$  mL/min/1.73 m<sup>2</sup>.
- Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[\[11\]](#)
- Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[\[11\]](#)
- Secondary Endpoints: A composite of cardiovascular death or hospitalization for heart failure, and renal outcomes.[\[12\]](#)

## CANVAS Program (Canagliflozin)

- Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes who had either a history of cardiovascular disease or were at high risk for cardiovascular events.
- Study Design: The integrated analysis of two multicenter, double-blind, placebo-controlled, randomized trials: CANVAS and CANVAS-R.[\[13\]](#)
- Patient Population: A total of 10,142 participants with type 2 diabetes.[\[13\]](#)
- Inclusion Criteria: Age  $\geq 30$  years with a history of symptomatic atherosclerotic cardiovascular disease, or age  $\geq 50$  years with at least two cardiovascular risk factors.

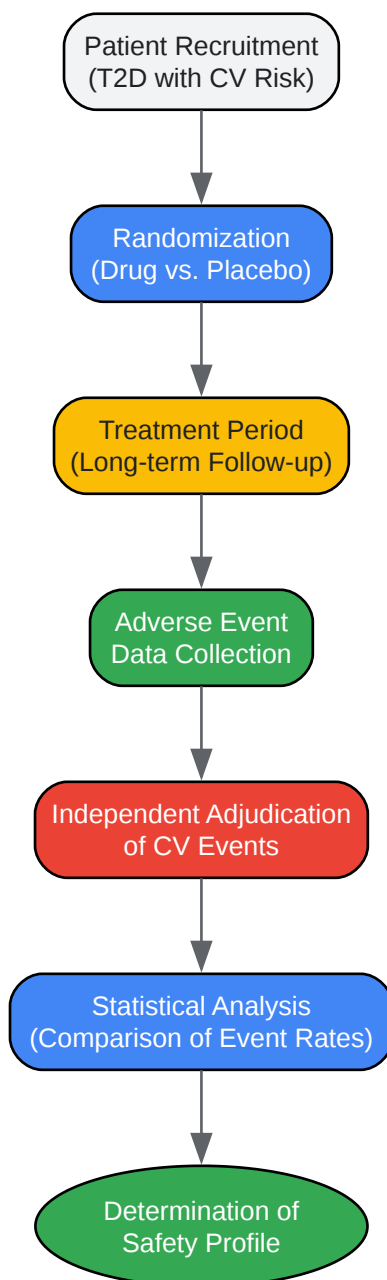
- Exclusion Criteria: eGFR <30 mL/min/1.73 m<sup>2</sup>.
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.
- Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]
- Secondary Endpoints: Hospitalization for heart failure and a composite renal outcome.[13]

## EMPA-REG OUTCOME (Empagliflozin)

- Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes at high risk for cardiovascular events.[3][14]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[14][15]
- Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[15]
- Inclusion Criteria: Age ≥18 years, HbA1c between 7.0% and 10.0%, and established cardiovascular disease.[14]
- Exclusion Criteria: eGFR <30 mL/min/1.73 m<sup>2</sup>.
- Intervention: Patients were randomized 1:1:1 to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.[15]
- Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[14]
- Key Secondary Endpoint: A composite of the primary outcome plus hospitalization for unstable angina.[14]

## Comparative Workflow for Safety Assessment in Clinical Trials

The general workflow for assessing the safety of these SGLT2 inhibitors in their respective cardiovascular outcome trials followed a standardized process.



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**Caption:** General workflow for safety assessment in SGLT2 inhibitor CVOTs.

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